

SW157765 Experimental Protocol for In Vitro Studies: Application Notes

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Compound of Interest

Compound Name: SW157765

Cat. No.: B10831315

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Introduction

SW157765 is a selective inhibitor of the non-canonical glucose transporter GLUT8 (SLC2A8). This compound has demonstrated selective toxicity in non-small cell lung cancer (NSCLC) cell lines harboring activating mutations in KRAS and inactivating mutations in KEAP1. The dual modulation of KRAS and NRF2 signaling pathways in these cancer cells creates a unique metabolic vulnerability that can be exploited by targeting GLUT8. These application notes provide detailed protocols for key in vitro experiments to characterize the effects of **SW157765**, enabling researchers to effectively investigate its mechanism of action and potential therapeutic applications.

Data Presentation

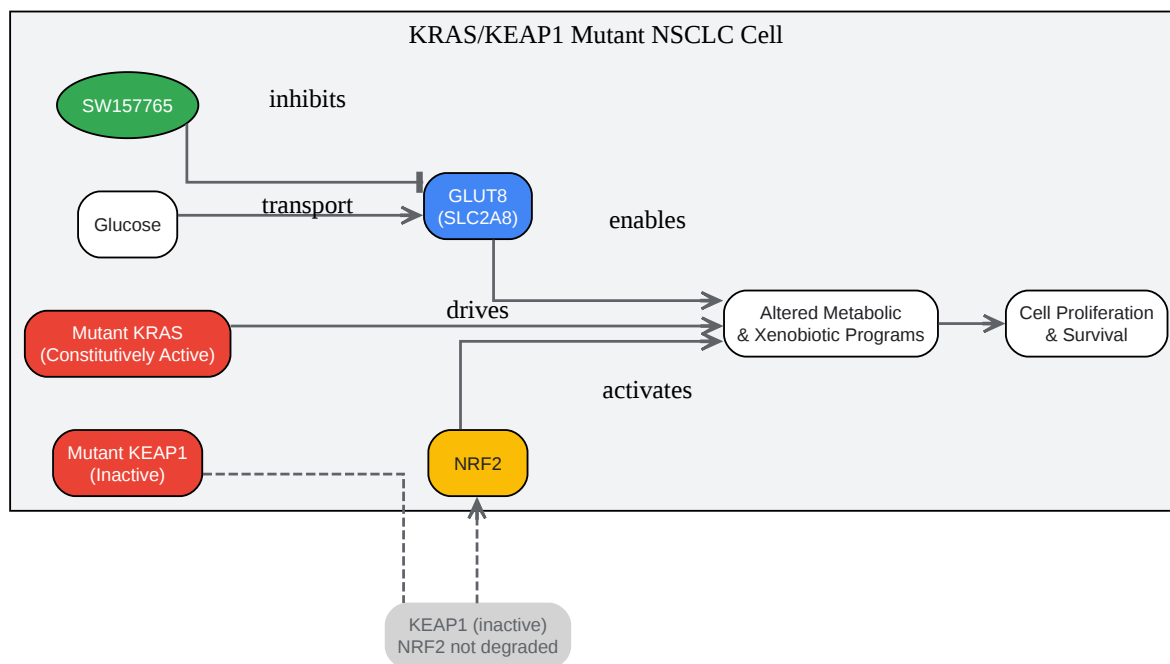
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **SW157765** in a panel of NSCLC cell lines, as determined by a 72-hour cell viability assay.

Cell Line	KRAS Mutation	KEAP1 Mutation	SW157765 IC50 (μM)
H23	G12C	WT	>10
H460	G12V	WT	>10
A549	G12S	E202K	0.3
H2122	G12C	G333R	0.5
H2009	G12A	WT	>10
H1792	G12C	WT	>10

Data extracted from McMillan et al., Cell, 2018.

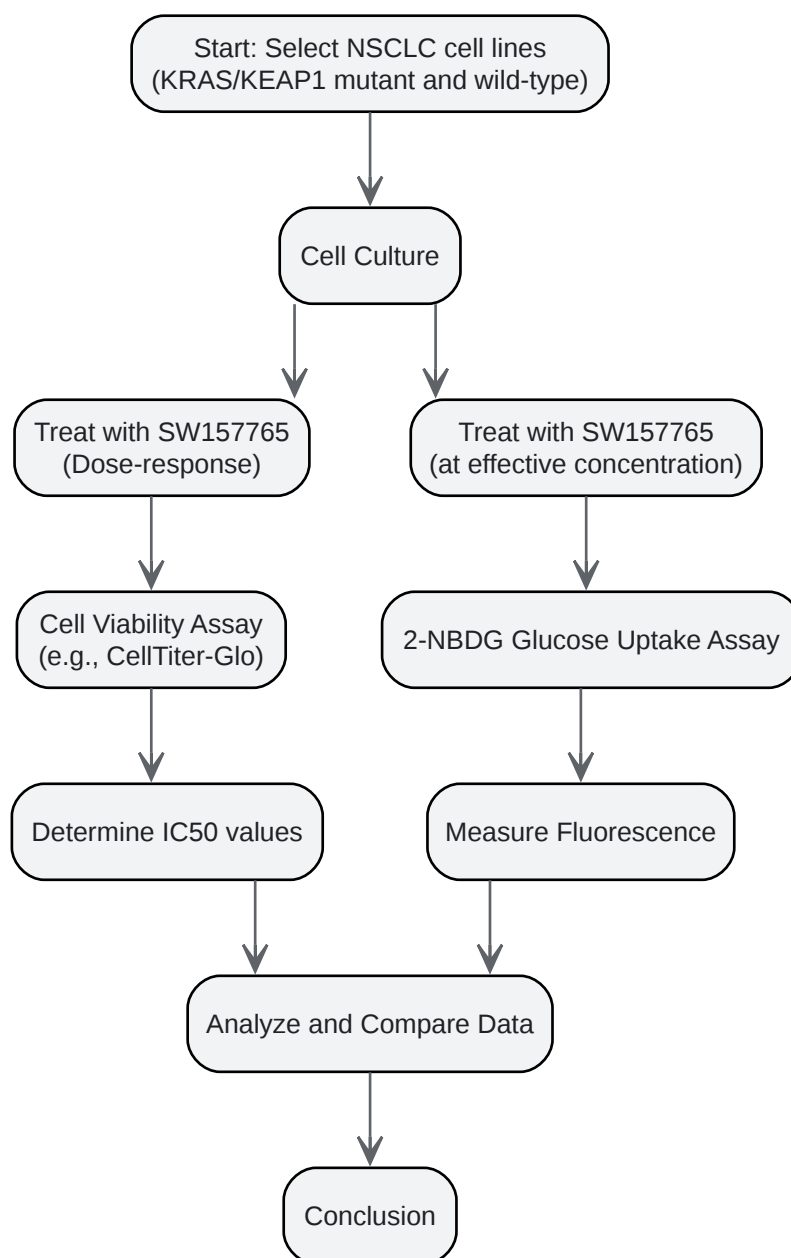
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by **SW157765** and a general experimental workflow for its in vitro characterization.



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Caption: Proposed signaling pathway in KRAS/KEAP1 mutant NSCLC cells and the inhibitory action of **SW157765** on GLUT8.



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Caption: General experimental workflow for the in vitro characterization of **SW157765**.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is for determining the viability of NSCLC cell lines after treatment with **SW157765** in a 96-well format. The CellTiter-Glo® Luminescent Cell Viability Assay determines the number

of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.^{[1][2][3][4][5]}

Materials:

- NSCLC cell lines (e.g., A549, H2122, H23, H460)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **SW157765** (stock solution in DMSO)
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells into opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **SW157765** in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., ≤ 0.1%).
 - Remove the medium from the wells and add 100 µL of the diluted **SW157765** solutions or vehicle control.

- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- CellTiter-Glo® Assay:
 - Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 µL of CellTiter-Glo® reagent to each well.
 - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Subtract the average background luminescence from control wells (medium only) from all other measurements.
 - Normalize the data to the vehicle-treated control wells (set as 100% viability).
 - Plot the percentage of cell viability against the logarithm of the **SW157765** concentration to generate a dose-response curve.
 - Calculate the IC₅₀ value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

2-Deoxy-D-glucose (2-NBDG) Uptake Assay

This protocol measures the effect of **SW157765** on glucose uptake in NSCLC cell lines using the fluorescent glucose analog 2-NBDG.

Materials:

- NSCLC cell lines
- Complete culture medium

- **SW157765**
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Glucose-free culture medium
- Phosphate-Buffered Saline (PBS)
- 96-well black, clear-bottom plates
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Seeding:
 - Seed cells into 96-well black, clear-bottom plates at a density of 20,000-50,000 cells per well in 100 μ L of complete culture medium.
 - Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment and Glucose Starvation:
 - The following day, gently wash the cells twice with warm PBS.
 - Add 100 μ L of glucose-free culture medium containing the desired concentration of **SW157765** or vehicle control (DMSO).
 - Incubate for 1-4 hours at 37°C.
- 2-NBDG Incubation:
 - Prepare a working solution of 2-NBDG in glucose-free medium (e.g., 50-100 μ M).
 - Add 100 μ L of the 2-NBDG working solution to each well.
 - Incubate for 15-30 minutes at 37°C.
- Measurement:

- For Plate Reader:
 - Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.
 - Add 100 μ L of PBS to each well.
 - Measure the fluorescence with a plate reader (Excitation: \sim 485 nm, Emission: \sim 535 nm).
- For Flow Cytometry:
 - Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.
 - Trypsinize the cells and resuspend in ice-cold PBS.
 - Analyze the cells immediately on a flow cytometer using the FITC channel.
- Data Analysis:
 - Subtract the background fluorescence from wells without cells.
 - Normalize the fluorescence signal of **SW157765**-treated cells to that of vehicle-treated cells to determine the percentage of glucose uptake inhibition.

Note: These protocols are intended as a guide. Optimal conditions such as cell seeding density, compound incubation time, and 2-NBDG concentration may vary depending on the specific cell line and experimental setup and should be determined empirically.

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References

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